

# Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N-diallyl-4-methylbenzenesulfonamide*

Cat. No.: *B1267651*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectral data for the compound **N,N-diallyl-4-methylbenzenesulfonamide**. Due to the limited availability of direct experimental data in public literature, this document outlines a reliable synthetic protocol and presents predicted spectral characteristics based on analogous compounds and spectroscopic principles.

## Synthesis of N,N-diallyl-4-methylbenzenesulfonamide

The synthesis of **N,N-diallyl-4-methylbenzenesulfonamide** can be achieved in a two-step process starting from 4-methylbenzenesulfonyl chloride and allylamine. The initial reaction forms the intermediate N-allyl-4-methylbenzenesulfonamide, which is subsequently allylated to yield the final product.

## Experimental Protocol

### Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

This procedure is adapted from the synthesis of similar sulfonamides.[1]

- Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Cool the solution in an ice bath.
- Slowly add a solution of allylamine (2.0 eq) in the same solvent. Alternatively, 1.05 equivalents of allylamine and 1 equivalent of a tertiary amine base like triethylamine can be used.
- Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allyl-4-methylbenzenesulfonamide.
- The crude product can be purified by recrystallization or column chromatography.

#### Step 2: Synthesis of **N,N-diallyl-4-methylbenzenesulfonamide**

This proposed method is based on the alkylation of N-substituted sulfonamides.<sup>[1]</sup>

- Dissolve the synthesized N-allyl-4-methylbenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Add a suitable base, such as sodium hydride (NaH) or potassium carbonate ( $K_2CO_3$ ) (1.2-1.5 eq), to the solution and stir for a short period to deprotonate the sulfonamide nitrogen.
- Add allyl bromide (1.1-1.3 eq) dropwise to the reaction mixture.
- Heat the reaction mixture (e.g., to 50-70 °C) and stir for several hours, monitoring the progress by TLC.
- After the reaction is complete, quench the mixture by carefully adding water.

- Extract the product with a suitable organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **N,N-diallyl-4-methylbenzenesulfonamide**.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **N,N-diallyl-4-methylbenzenesulfonamide**. These predictions are based on the analysis of structurally related compounds and general principles of NMR, IR, and MS spectroscopy.

### Predicted $^1\text{H}$ NMR Spectral Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **N,N-diallyl-4-methylbenzenesulfonamide** (in  $\text{CDCl}_3$ , 400 MHz).

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.75	d	2H	Ar-H (ortho to $\text{SO}_2$ )
~7.30	d	2H	Ar-H (meta to $\text{SO}_2$ )
~5.70	m	2H	$-\text{CH}=\text{CH}_2$
~5.15	m	4H	$-\text{CH}=\text{CH}_2$
~3.90	d	4H	$\text{N}-\text{CH}_2-$
2.43	s	3H	$\text{Ar}-\text{CH}_3$

### Predicted $^{13}\text{C}$ NMR Spectral Data

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **N,N-diallyl-4-methylbenzenesulfonamide** (in  $\text{CDCl}_3$ , 100 MHz).

Chemical Shift ( $\delta$ , ppm)	Assignment
~143.5	Ar-C (para)
~137.0	Ar-C (ipso)
~133.0	-CH=CH <sub>2</sub>
~129.8	Ar-CH (meta)
~127.5	Ar-CH (ortho)
~118.5	-CH=CH <sub>2</sub>
~50.0	N-CH <sub>2</sub> -
21.6	Ar-CH <sub>3</sub>

## Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands for **N,N-diallyl-4-methylbenzenesulfonamide**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~2920	Medium	C-H stretch (aliphatic)
~1645	Medium	C=C stretch (alkene)
~1350	Strong	Asymmetric SO <sub>2</sub> stretch
~1160	Strong	Symmetric SO <sub>2</sub> stretch
~920	Strong	=C-H bend (alkene, out-of-plane)

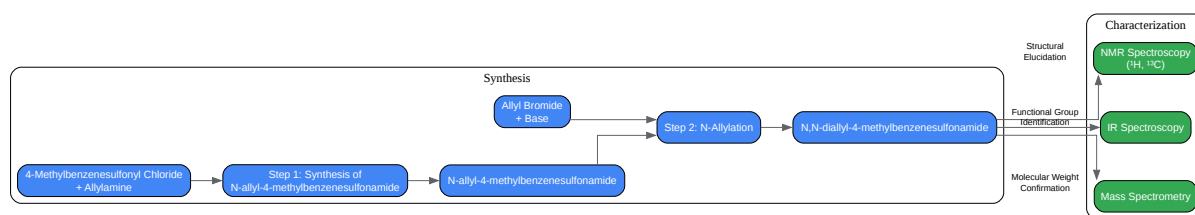
## Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z values for Major Fragments in the Mass Spectrum of **N,N-diallyl-4-methylbenzenesulfonamide**.

m/z	Proposed Fragment
251	$[M]^+$ (Molecular Ion)
210	$[M - C_3H_5]^+$
155	$[CH_3C_6H_4SO_2]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
41	$[C_3H_5]^+$ (Allyl cation)

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of **N,N-diallyl-4-methylbenzenesulfonamide**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. par.nsf.gov [par.nsf.gov]
- To cite this document: BenchChem. [Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267651#n-n-diallyl-4-methylbenzenesulfonamide-spectral-data-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)